1-Benzoyl-n,n-dihexyl-5-oxoprolinamide
Description
1-Benzoyl-N,N-dihexyl-5-oxoprolinamide is a synthetic organic compound featuring a 5-oxoprolinamide core substituted with a benzoyl group at position 1 and two hexyl chains on the nitrogen atoms.
Properties
CAS No. |
57632-69-6 |
|---|---|
Molecular Formula |
C24H36N2O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H36N2O3/c1-3-5-7-12-18-25(19-13-8-6-4-2)24(29)21-16-17-22(27)26(21)23(28)20-14-10-9-11-15-20/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3 |
InChI Key |
PYZKOIZVQCSZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The preparation of EINECS 260-863-6 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production of EINECS 260-863-6 involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.
Chemical Reactions Analysis
EINECS 260-863-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Scientific Research Applications
EINECS 260-863-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: EINECS 260-863-6 is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of EINECS 260-863-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide
Structural Differences :
- Alkyl Chains : Dibutyl (C₄H₉) groups instead of dihexyl (C₆H₁₃).
Physicochemical Properties :
Functional Implications :
N-Benzyl-1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-5-oxoprolinamide
Structural Differences :
- Substituents : A piperidin-4-yl group replaces one hexyl chain, and a 2,4-dimethylbenzoyl group substitutes the benzoyl moiety.
- Complexity : The piperidine ring introduces conformational rigidity, which may affect binding to biological targets.
Key Comparisons :
Functional Implications :
- The 2,4-dimethylbenzoyl group could enhance steric hindrance, reducing off-target interactions compared to the unsubstituted benzoyl group in the dihexyl analog.
Broader Context: Prolinamide Derivatives in Catalogs
and list compounds like 1-Benzylpiperazine and 1-Benzylimidazole, which share benzyl/benzoyl motifs but lack the 5-oxoprolinamide core. These examples highlight:
- Alkyl vs. Aromatic Substitutions : Linear alkyl chains (e.g., dihexyl) enhance lipophilicity, while aromatic groups (e.g., benzyl) may improve π-π stacking in molecular interactions.
- Industrial Relevance : Such compounds are frequently used as intermediates in drug synthesis or as ligands in catalysis .
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